molecular formula C24H20ClN3O2 B2919006 2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 898433-82-4

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

Cat. No. B2919006
CAS RN: 898433-82-4
M. Wt: 417.89
InChI Key: JKNWGIKLYQWRNN-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide, also known as CID 3080632, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Researchers have synthesized derivatives of indolizine carboxamides, demonstrating significant in vitro activities against tuberculosis, cancer, inflammation, and bacteria. The structural modifications of these compounds, including the incorporation of different substituents, have been shown to enhance their biological activities. This suggests a promising avenue for the development of new therapeutic agents targeting a range of diseases and conditions (Mahanthesha, G., Suresh, T., & Naik, T. R. R., 2022)[https://consensus.app/papers/synthesis-docking-biological-evaluation-mahanthesha/40b05983d6b65cdaa3f06818bdad2a95/?utm_source=chatgpt].

Heterocyclic Synthesis

Indolizine compounds have served as key intermediates in the synthesis of complex heterocyclic structures. Studies have elaborated on the synthesis of various heterocyclic compounds, demonstrating the versatility of indolizine derivatives in organic synthesis. These synthetic pathways open up potential applications in drug development and the creation of new materials with specific chemical and physical properties (Abdallah, T. A., 2007)[https://consensus.app/papers/studies-enamines-azaenamines-synthesis-reactivity-abdallah/530f3bd3c81a5854a43dac23ea30dc97/?utm_source=chatgpt].

Applications in Tropical Diseases

Isoxazoline indolizine amide compounds have been designed with potential applications to tropical diseases in mind. The strategic synthesis of indolizine core structures for efficient derivatization highlights the compound's relevance in developing treatments for diseases that predominantly affect tropical regions (Zhang, Y.-K., et al., 2014)[https://consensus.app/papers/novel-synthesis-isoxazoline-indolizine-amides-zhang/3229f732cefd593fbccd27afe319392f/?utm_source=chatgpt].

Advanced Material Science

Indolizine derivatives have been explored for their utility in synthesizing new materials, such as dyes and polymers, with potential applications in textiles, electronics, and more. The synthesis and characterization of novel compounds containing indolizine structures have shown promising results in terms of their physical and chemical properties, suggesting a wide range of applications in material science (Khalifa, M., et al., 2015)[https://consensus.app/papers/synthesis-biological-activity-novel-arylazothiazole-khalifa/018ed764a0c65d089b1b10fca604b7bf/?utm_source=chatgpt].

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-11-15(2)13-18(12-14)27-24(30)20-19-5-3-4-10-28(19)22(21(20)26)23(29)16-6-8-17(25)9-7-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNWGIKLYQWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-chlorobenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

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